Propafenone Dimer Impurity-d10

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

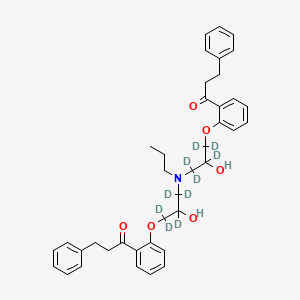

1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H45NO6/c1-2-25-40(26-32(41)28-45-38-19-11-9-17-34(38)36(43)23-21-30-13-5-3-6-14-30)27-33(42)29-46-39-20-12-10-18-35(39)37(44)24-22-31-15-7-4-8-16-31/h3-20,32-33,41-42H,2,21-29H2,1H3/i26D2,27D2,28D2,29D2,32D,33D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQHIGTXXXXQHQ-QKCORRFFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)CC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)N(CCC)C([2H])([2H])C([2H])(C([2H])([2H])OC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H45NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858339 |

Source

|

| Record name | 1,1'-[(Propylazanediyl)bis{[2-hydroxy(~2~H_5_)propane-3,1-diyl]oxy-2,1-phenylene}]bis(3-phenylpropan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346602-27-4 |

Source

|

| Record name | 1,1'-[(Propylazanediyl)bis{[2-hydroxy(~2~H_5_)propane-3,1-diyl]oxy-2,1-phenylene}]bis(3-phenylpropan-1-one) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Propafenone Dimer Impurity-d10

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Propafenone (B51707) Dimer Impurity-d10, a critical deuterated internal standard used in the bioanalysis of propafenone and its related substances. Propafenone is a Class 1C anti-arrhythmic agent, and monitoring its impurities is essential for ensuring pharmaceutical quality and safety. This document details the chemical identity, significance, and analytical applications of Propafenone Dimer Impurity-d10. It includes summarized quantitative data, detailed experimental protocols for liquid chromatography-mass spectrometry (LC-MS) analysis, and diagrammatic representations of key concepts to support researchers and drug development professionals in their analytical endeavors.

Introduction to Propafenone and its Impurities

Propafenone is an anti-arrhythmic medication prescribed for the treatment of cardiac arrhythmias.[1] The synthesis and storage of propafenone can lead to the formation of various impurities, which may impact the drug's efficacy and safety profile.[2] Regulatory bodies mandate strict control and monitoring of these impurities. The Propafenone Dimer, also known as Propafenone Impurity G, is a known process-related impurity. To accurately quantify this impurity in complex matrices such as plasma or serum, a reliable internal standard is required.

The Role of Deuterated Internal Standards

In quantitative mass spectrometry, deuterated internal standards are the gold standard for achieving the highest levels of accuracy and precision. These are molecules where one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612). This subtle mass change allows the mass spectrometer to differentiate the internal standard from the analyte, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation and chromatographic separation. This co-elution and similar ionization efficiency correct for matrix effects and variations in extraction recovery, leading to more reliable and reproducible results.[3]

Chemical Identity of this compound

This compound is the deuterium-labeled form of the Propafenone Dimer Impurity (Propafenone Impurity G). The ten deuterium atoms are strategically placed on the propanolamine (B44665) linker of the molecule.

Table 1: Chemical and Physical Properties

| Property | This compound | Propafenone Dimer Impurity (Unlabeled) |

| Synonyms | Propafenone Impurity G-d10 | Propafenone Impurity G, Propafenone Dimer |

| CAS Number | 1346602-27-4[1] | 1346603-80-2[4] |

| Molecular Formula | C₃₉H₃₅D₁₀NO₆[1] | C₃₉H₄₅NO₆[4] |

| Molecular Weight | 633.64 g/mol [1] | 623.78 g/mol [5] |

| IUPAC Name | 1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one | 1,1′-[Propyliminobis[(2-hydroxypropane-1,3-diyl)oxy-2,1-phenylene]]bis(3-phenylpropan-1-one)[5] |

Synthesis and Formation of Propafenone Dimer Impurity

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Propafenone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Propafenone Impurities | SynZeal [synzeal.com]

- 5. Propafenone EP Impurity G : Venkatasai Life Sciences [venkatasailifesciences.com]

Unraveling the Structure of Propafenone Dimer Impurity-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Propafenone (B51707) Dimer Impurity-d10. This document details the analytical methodologies, experimental protocols, and data interpretation required to identify and characterize this specific impurity, ensuring the safety and efficacy of the active pharmaceutical ingredient (API), propafenone.

Introduction to Propafenone and its Impurities

Propafenone is a class 1C antiarrhythmic drug used to treat a variety of cardiac arrhythmias.[1] As with any pharmaceutical compound, impurities can arise during the synthesis, storage, or degradation of propafenone.[2] These impurities must be meticulously identified and quantified to meet stringent regulatory standards and ensure patient safety.

One such impurity is a dimeric form of propafenone. A deuterated version of this impurity, Propafenone Dimer Impurity-d10, is often used as an internal standard in analytical studies. Its precise structure elucidation is paramount for its effective use in quantitative analysis.

Characterization of this compound

The this compound is a deuterated analogue of the non-deuterated Propafenone Dimer, also known as Propafenone Impurity G.[1][3] The systematic IUPAC name for the non-deuterated dimer is 1-[2-[2-hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propyl-amino]propoxy]phenyl]-3-phenyl-propan-1-one.[3][4]

The deuteration pattern for the d10 variant is specifically located on the two propylamino-propoxy side chains, as indicated by its IUPAC name: 1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C39H35D10NO6 | [1] |

| Molecular Weight | 633.64 g/mol | [1] |

| CAS Number | 1346602-27-4 | [1] |

| Appearance | Off-White Solid | [6] |

Experimental Protocols for Structure Elucidation

The structural confirmation of this compound requires a combination of chromatographic and spectroscopic techniques. The following sections detail the experimental protocols for these analyses.

High-Performance Liquid Chromatography (HPLC)

Purpose: To determine the purity of the impurity and to isolate it for further spectroscopic analysis.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.1% formic acid in water).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The impurity is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Purpose: To determine the molecular weight and fragmentation pattern of the impurity.

Methodology:

-

Instrumentation: An LC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

LC Conditions: Similar to the HPLC method described above.

-

Mass Spectrometry Parameters:

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: m/z 100-1000

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To provide detailed information about the chemical structure, including the connectivity of atoms and the positions of the deuterium (B1214612) labels.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

-

Experiments:

-

¹H NMR: To observe the proton signals and their couplings.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons.

-

-

Sample Preparation: Approximately 5-10 mg of the impurity is dissolved in 0.5-0.7 mL of the deuterated solvent.

Data Presentation and Interpretation

The following tables summarize the expected quantitative data from the analysis of this compound.

HPLC and LC-MS Data

| Parameter | Expected Value |

| HPLC Retention Time | ~15-20 minutes (gradient dependent) |

| [M+H]⁺ (Monoisotopic Mass) | 634.44 m/z |

| Major MS/MS Fragments | Expected fragments would arise from the cleavage of the ether linkages and the propylamino bridge. Due to deuteration, characteristic neutral losses would be observed. |

Hypothetical ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.9 - 7.1 | m | 18H | Aromatic protons |

| 4.5 - 4.2 | m | 4H | -OCH₂- protons |

| 4.1 - 3.9 | m | 2H | -CH(OH)- protons |

| 3.2 - 2.8 | m | 4H | -CH₂-C=O protons |

| 2.7 - 2.5 | m | 2H | N-CH₂- (propyl) protons |

| 1.6 - 1.4 | m | 2H | -CH₂- (propyl) protons |

| 0.9 | t | 3H | -CH₃ (propyl) protons |

Note: The absence of signals corresponding to the deuterated positions confirms the d10 labeling.

Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 200 - 198 | C=O |

| 160 - 110 | Aromatic C |

| 75 - 65 | -OCH₂- and -CH(OH)- |

| 55 - 45 | N-CH₂- |

| 40 - 30 | -CH₂-C=O |

| 25 - 20 | -CH₂- (propyl) |

| 15 - 10 | -CH₃ (propyl) |

Note: Signals for the deuterated carbons would be significantly broadened or absent depending on the NMR experiment.

Visualizations

The following diagrams illustrate the key aspects of the structure elucidation process.

Caption: Proposed formation pathway of the propafenone dimer.

Caption: Experimental workflow for structure elucidation.

Conclusion

The comprehensive structural elucidation of this compound is a critical step in the development and quality control of propafenone. By employing a combination of advanced chromatographic and spectroscopic techniques, researchers can confidently identify and characterize this impurity. The detailed experimental protocols and data interpretation guidelines presented in this document serve as a valuable resource for scientists and professionals in the pharmaceutical industry. The use of a well-characterized deuterated internal standard is essential for the accurate quantification of impurities, ultimately ensuring the safety and efficacy of the final drug product.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Propafenone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. Propafenone EP Impurity G : Venkatasai Life Sciences [venkatasailifesciences.com]

- 4. Propafenone dimer | C39H45NO6 | CID 71751812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Propafenone EP/BP/USP Impurity G HCl (Mixture of Diastereo… [cymitquimica.com]

An In-Depth Technical Guide to Propafenone Dimer Impurity-d10 (CAS number 1346602-27-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propafenone (B51707) Dimer Impurity-d10, a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of the corresponding propafenone dimer impurity in pharmaceutical preparations. This document outlines its chemical properties, a proposed synthesis pathway, detailed analytical methodologies for its characterization and quantification, and a discussion of its potential relevance in drug development.

Introduction

Propafenone is a Class 1C antiarrhythmic drug used to treat various cardiac arrhythmias. During its synthesis and storage, several impurities can form, which must be identified, quantified, and controlled to ensure the safety and efficacy of the drug product.[1] One such process-related impurity is the propafenone dimer, also known as Propafenone Impurity G.[2][3][4] The deuterated analogue, Propafenone Dimer Impurity-d10, serves as an invaluable tool for bioanalytical and pharmaceutical analysis, enabling precise quantification by mass spectrometry-based methods. This guide focuses on the technical aspects of this specific deuterated impurity.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of the propafenone dimer, where ten hydrogen atoms have been replaced with deuterium (B1214612). This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometric analysis.

| Property | Value | Source |

| Chemical Name | 1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one | |

| CAS Number | 1346602-27-4 | [2] |

| Molecular Formula | C₃₉H₃₅D₁₀NO₆ | [2] |

| Molecular Weight | 633.84 g/mol | [2] |

| Appearance | Pale Yellow Oil to Pale Yellow Waxy Solid | [] |

| Unlabeled CAS No. | 1346603-80-2 (Propafenone Dimer Impurity / Propafenone Impurity G) | [3][4] |

| Unlabeled Mol. Formula | C₃₉H₄₅NO₆ | [3] |

| Unlabeled Mol. Weight | 623.78 g/mol | [3] |

Proposed Synthesis Pathway

While a specific detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be postulated based on the known synthesis of propafenone and the formation of its impurities. The dimer is likely formed as a byproduct during the main synthesis of propafenone, particularly under conditions that favor side reactions.

The synthesis of propafenone typically involves the reaction of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone with epichlorohydrin (B41342), followed by a reaction with propylamine (B44156).[6] The dimer impurity could arise from a secondary reaction where a molecule of the intermediate, 1-(2-(2-hydroxy-3-(propylamino)propoxy)phenyl)-3-phenylpropan-1-one, reacts with another molecule of the epoxide intermediate, 1-(2-(oxiran-2-ylmethoxy)phenyl)-3-phenylpropan-1-one.

To synthesize the deuterated version, deuterated starting materials would be required. Specifically, a deuterated propylamine (propyl-d7-amine) and deuterated epichlorohydrin (epichlorohydrin-d5) could be used. However, based on the structure, the deuterium atoms are on the propane-1,3-diol backbone. Therefore, a more likely route involves the use of a deuterated precursor to this backbone.

A proposed logical workflow for the synthesis is outlined below:

Caption: Proposed formation of the this compound.

Experimental Protocols

Due to the lack of publicly available, validated methods specifically for this compound, the following protocols are proposed based on established methods for propafenone and its related substances. These protocols provide a strong starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This proposed method is designed for the separation and purity determination of the dimer impurity.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Eclipse XDB-C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | A: 10 mM Ammonium (B1175870) Acetate (B1210297) Buffer (pH 4.5)B: Acetonitrile (B52724) |

| Gradient | 0 min: 40% B15 min: 80% B20 min: 80% B22 min: 40% B25 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Detection | UV at 248 nm |

| Sample Preparation | Dissolve 1 mg of the impurity in 1 mL of methanol (B129727) to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of approximately 10 µg/mL. |

Rationale: A C18 column is a standard choice for the separation of moderately polar compounds like propafenone and its derivatives. The gradient elution with acetonitrile and an ammonium acetate buffer is chosen to provide good resolution between the parent drug, the dimer, and other potential impurities. The detection wavelength of 248 nm is based on the UV absorbance maximum of propafenone.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This proposed method is intended for the quantification of the non-deuterated propafenone dimer impurity in a sample matrix, using the d10-labeled dimer as an internal standard.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| LC System | Shimadzu HPLC with dual pump or equivalent |

| MS System | AB SCIEX API 5500 LC-MS/MS or equivalent |

| Column | Thermo Betabasic C8, 100 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol |

| Gradient | Isocratic: 80% B |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Propafenone Dimer (Analyte): m/z 624.8 -> [Fragment ion]Propafenone Dimer-d10 (IS): m/z 634.8 -> [Fragment ion] |

| Sample Preparation | For analysis in a drug substance, dissolve the sample in methanol. For biological matrices, a protein precipitation or liquid-liquid extraction would be necessary. |

Rationale: A C8 column is selected for a slightly less retentive character compared to C18, which can be beneficial for larger molecules like the dimer. An isocratic mobile phase is proposed for simplicity and robustness in a quantitative method.[8] The use of formic acid aids in the protonation of the analyte in positive ESI mode. The Multiple Reaction Monitoring (MRM) transitions would need to be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer to determine the most abundant and stable fragment ions.

Caption: General workflow for the analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the definitive structural confirmation of the impurity.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| NMR Spectrometer | Bruker 400 MHz or higher |

| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |

| Experiments | ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC |

| Sample Preparation | Dissolve approximately 5-10 mg of the substance in 0.6-0.7 mL of the deuterated solvent. |

Expected Spectral Features: The ¹H NMR spectrum would be complex due to the large number of protons and the diastereomeric nature of the molecule. The aromatic region would show signals corresponding to the phenyl rings. The aliphatic region would contain signals for the propyl group and the propanol (B110389) linkages. The absence of signals in the regions where the 10 deuterons are located, compared to the non-deuterated standard, would confirm the isotopic labeling. 2D NMR experiments (COSY, HSQC, HMBC) would be crucial to assign all proton and carbon signals and to confirm the connectivity of the dimeric structure.

Potential Biological Relevance and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or interaction with signaling pathways of the Propafenone Dimer Impurity. The toxicological and pharmacological profiles of most process-related impurities are often not extensively studied unless they are also major metabolites or are flagged for potential toxicity based on their structure.

However, it is important to consider that structural modifications to the parent drug can alter its pharmacological and toxicological properties. The dimer impurity has a significantly larger molecular weight and different stereochemistry compared to propafenone, which could potentially lead to:

-

Altered Receptor Binding: The dimeric structure might interact differently with the sodium channels, which are the primary target of propafenone.[9]

-

Different Metabolic Fate: The larger and more complex structure could be metabolized differently by cytochrome P450 enzymes.[10]

-

Potential for Off-Target Effects: The dimer might interact with other receptors or enzymes not affected by the parent drug.

In silico toxicology assessments could be employed as a preliminary step to predict the potential for mutagenicity or other toxicities based on the structure of the dimer impurity.[10][11]

The primary mechanism of action of the parent drug, propafenone, involves the blockade of cardiac sodium channels. It also exhibits some beta-adrenergic and calcium channel blocking activities.

Caption: Simplified signaling pathway of the parent drug, propafenone.

Conclusion

This compound is a critical analytical tool for the quality control of propafenone drug substance and products. While specific experimental data for this deuterated standard is not widely published, this guide provides a comprehensive framework for its synthesis, characterization, and analysis based on established scientific principles and available information on the parent compound and its impurities. The proposed methodologies offer a robust starting point for researchers and analytical scientists in the pharmaceutical industry. Further investigation into the potential biological activity of the non-deuterated dimer impurity would be beneficial for a complete risk assessment.

References

- 1. Propafenone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. Propafenone EP Impurity G | CAS Number 1346603-80-2 [klivon.com]

- 4. Propafenone EP Impurity G : Venkatasai Life Sciences [venkatasailifesciences.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. ijcrt.org [ijcrt.org]

- 8. nveo.org [nveo.org]

- 9. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. In Silico Assessment and Quantitative Estimation of Potential Toxic Impurities From Propafenone (PFN) Through Generic Route and Using UPLC-MS/MS Technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Molecular formula and weight of Propafenone Dimer Impurity-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and analytical characteristics of Propafenone (B51707) Dimer Impurity-d10, a deuterated analogue of a known propafenone impurity. This document is intended to support research and development activities by providing key data, outlining relevant experimental approaches, and illustrating associated biochemical pathways.

Core Compound Data

Propafenone Dimer Impurity-d10 is a stable isotope-labeled version of the propafenone dimer impurity. The incorporation of ten deuterium (B1214612) atoms provides a distinct mass signature, making it a valuable internal standard for chromatographic and mass spectrometric analysis of the parent impurity in drug substance and formulated products.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C39H35D10NO6 |

| Molecular Weight | 633.64 g/mol |

| CAS Number | 1346602-27-4 |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, its preparation would conceptually involve the synthesis of the non-labeled dimer followed by or incorporating a deuteration step. The analysis of propafenone and its impurities is routinely performed using High-Performance Liquid Chromatography (HPLC). The following represents a generalized experimental protocol for the detection and quantification of propafenone impurities.

General HPLC Method for Propafenone and its Impurities

Objective: To separate and quantify propafenone and its related impurities, including the dimer impurity.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a C18 or C8, is typically used. For example, an Eclipse XDB-C18 column (150 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common mobile phase composition is a mixture of methanol (B129727) and 10 mM ammonium acetate buffer.

-

Flow Rate: Typically in the range of 0.8 to 1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.

-

Detection Wavelength: UV detection at a wavelength where propafenone and its impurities have significant absorbance, such as 248 nm.

-

Injection Volume: A fixed volume, typically 10-20 µL.

Sample Preparation:

-

Accurately weigh a suitable amount of the propafenone drug substance or a crushed tablet powder.

-

Dissolve the sample in a suitable diluent, which is often the mobile phase or a component of it, to a known concentration.

-

Filter the sample solution through a 0.45 µm filter to remove any particulate matter before injection into the HPLC system.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure the absence of interfering peaks.

-

Inject a standard solution of this compound of known concentration to determine its retention time.

-

Inject the prepared sample solution.

-

Identify the peak corresponding to the Propafenone Dimer Impurity by comparing its retention time with that of the standard.

-

Quantify the impurity by comparing the peak area in the sample chromatogram to the peak area of the standard of a known concentration.

Visualizations

Experimental Workflow: HPLC Analysis of Propafenone Impurities

The following diagram illustrates a typical workflow for the analysis of impurities in a propafenone sample using HPLC.

Caption: A generalized workflow for the HPLC analysis of propafenone impurities.

Signaling Pathway: Propafenone Metabolism

Propafenone is primarily metabolized in the liver by cytochrome P450 enzymes. The following diagram depicts the main metabolic pathways. The formation of dimer impurities is generally a result of the synthesis process rather than a metabolic pathway.

Caption: The primary metabolic pathways of propafenone mediated by CYP450 enzymes.

Propafenone is an anti-arrhythmic medication that works by slowing the influx of sodium ions into cardiac muscle cells, thereby treating atrial and ventricular arrhythmias.[1] It is primarily metabolized by the cytochrome P450 enzymes CYP2D6, CYP3A4, and CYP1A2.[2] The major metabolic pathway involves hydroxylation by CYP2D6 to form the active metabolite 5-hydroxypropafenone.[2][3] Another key pathway is N-dealkylation by CYP3A4 and CYP1A2 to produce another active metabolite, N-depropylpropafenone (norpropafenone).[2] The genetic polymorphism of the CYP2D6 enzyme can lead to significant interindividual variability in propafenone metabolism and plasma concentrations.[2]

References

An In-depth Technical Guide to the Dimerization of Propafenone Through Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the antiarrhythmic drug propafenone (B51707), with a specific focus on the mechanisms leading to the formation of a dimeric impurity. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and stability testing.

Introduction to Propafenone and its Stability Profile

Propafenone is a Class 1C antiarrhythmic agent used in the treatment of atrial and ventricular arrhythmias.[1][2] Its chemical structure, 1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one, contains several functional groups susceptible to degradation, including an aromatic ketone, a secondary amine, and a secondary alcohol.[3] Understanding the degradation pathways of propafenone is crucial for ensuring its safety, efficacy, and the quality of its pharmaceutical formulations.

Forced degradation studies have shown that propafenone is particularly susceptible to degradation under oxidative and thermal stress conditions.[2][4] While it shows some degradation under acidic conditions, it is relatively stable in alkaline and photolytic environments.[2][4] A notable degradation product that can form under certain stress conditions is a dimer, which has been identified and characterized as "Propafenone EP Impurity G".[5][6][7][8]

The Propafenone Dimer: Structure and Identification

The propafenone dimer, officially designated as Propafenone EP Impurity G, is a significant process-related impurity and degradation product. Its formation is a key concern in the manufacturing and storage of propafenone.

The chemical structure of Propafenone EP Impurity G is 1,1'-[Propyliminobis[(2-hydroxypropane-3,1-diyl)oxy-2,1-phenylene]]bis(3-phenylpropan-1-one).[5][6][7] It has a molecular formula of C₃₉H₄₅NO₆ and a molecular weight of 623.78 g/mol .[8] The structure suggests a dimerization mechanism involving the secondary amine of the propafenone molecule.

Proposed Degradation Pathways Leading to Dimer Formation

While the precise, detailed mechanisms for the formation of Propafenone Impurity G are not extensively published in peer-reviewed literature, based on the structure of the dimer and the known reactivity of propafenone under oxidative and thermal stress, a plausible pathway can be proposed.

Oxidative conditions, typically induced by reagents such as hydrogen peroxide, are known to significantly degrade propafenone.[1][2] The secondary amine in the propafenone side chain is a likely site for initial oxidation. The formation of the dimer could proceed through the following steps:

-

N-Dealkylation/Oxidation: The initial step may involve the oxidative N-dealkylation of the propyl group from the secondary amine, or oxidation to an intermediate that is susceptible to displacement.

-

Nucleophilic Attack: A second molecule of propafenone, with its secondary amine acting as a nucleophile, can then attack the reactive intermediate generated in the first step.

-

Dimer Formation: This nucleophilic substitution reaction would result in the formation of the C-N-C linkage characteristic of the propafenone dimer (Impurity G).

Elevated temperatures can provide the necessary energy to overcome the activation barrier for dimerization. The mechanism under thermal stress may be similar to the oxidative pathway, where thermal energy facilitates the formation of a reactive intermediate at the secondary amine, which is then attacked by another propafenone molecule. It is also possible that thermal stress could lead to the formation of other reactive species that initiate the dimerization process.

Diagram of Proposed Dimerization Pathway

Quantitative Data from Forced Degradation Studies

| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation of Propafenone (Overall) | Reference |

| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 80°C | Significant Degradation | [2][4] |

| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | Insignificant Degradation | [2][4] |

| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | Highly Susceptible | [2][4] |

| Thermal | Dry Heat | 48 hours | 105°C | Highly Susceptible | [2][4] |

| Photolytic | UV Light (254 nm) | 7 days | Room Temp | Insignificant Degradation | [2][4] |

Note: The term "Significant Degradation" and "Highly Susceptible" are as reported in the source, without specific percentages for the dimer.

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for key experiments cited in the literature for the forced degradation of propafenone. These protocols are designed to induce degradation and facilitate the identification and characterization of degradation products, including the potential formation of the dimer.

Diagram of a General Experimental Workflow for Forced Degradation

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Propafenone EP Impurity G | CAS Number 1346603-80-2 [klivon.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. Propafenone EP Impurity G : Venkatasai Life Sciences [venkatasailifesciences.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

Technical Guide: Spectral Analysis of Propafenone Dimer Impurity-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and analytical methodologies for the characterization of Propafenone (B51707) Dimer Impurity-d10. This deuterated impurity is a critical reference standard in the development and quality control of the antiarrhythmic drug, Propafenone. Understanding its spectral properties is essential for accurate identification and quantification in pharmaceutical preparations.

Core Data Presentation

While specific, publicly available NMR and MS spectra for Propafenone Dimer Impurity-d10 are limited, the following table summarizes its key quantitative data, derived from supplier specifications and related chemical information. For comparison, data for the non-deuterated Propafenone Dimer Impurity is also included.

| Property | This compound | Propafenone Dimer Impurity |

| Catalogue No. | PA STI 075110[1] | PA 16 55070[1] |

| CAS Number | 1346602-27-4[1] | 1346603-80-2[2] |

| Molecular Formula | C₃₉H₃₅D₁₀NO₆[1] | C₃₉H₄₅NO₆[2] |

| Molecular Weight | 633.64 g/mol [1] | 623.78 g/mol [] |

| Monoisotopic Mass | 633.3875 Da | 623.3247 Da |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for this specific deuterated impurity are not widely published. However, based on standard analytical practices for propafenone and its impurities, the following methodologies are recommended.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR, to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The spectral width should encompass the typical range for carbon chemical shifts in organic molecules (e.g., 0-220 ppm).

-

-

Data Processing and Referencing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Mass spectrometric analysis is crucial for confirming the molecular weight and elucidating the fragmentation pattern of the impurity. A general procedure using Liquid Chromatography-Mass Spectrometry (LC-MS) is as follows:

-

Sample Preparation: Prepare a dilute solution of the this compound standard in a suitable solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile).

-

Chromatographic Separation (LC):

-

Employ a reversed-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

-

The flow rate and gradient program should be optimized to achieve good separation and peak shape.

-

-

Mass Spectrometric Detection (MS):

-

Ionize the sample using an appropriate technique, such as Electrospray Ionization (ESI) in positive ion mode.

-

Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺).

-

Perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data. This data is vital for structural confirmation.

-

-

Data Analysis: Analyze the mass spectra to confirm the molecular weight and interpret the fragmentation pattern to ensure it is consistent with the proposed structure of the deuterated dimer impurity.

Visualizations

The following diagrams illustrate the relationships between the molecules and a conceptual workflow for analysis.

Caption: Molecular relationship between Propafenone and its dimer impurities.

Caption: Conceptual workflow for the analysis of pharmaceutical impurities.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Propafenone dimer | C39H45NO6 | CID 71751812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. Propafenone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. Propafenone | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]

Isotopic Labeling of Propafenone Impurities: An In-depth Technical Guide for Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of isotopic labeling for the accurate identification and quantification of impurities in the antiarrhythmic drug propafenone (B51707). The use of stable isotope-labeled internal standards is a critical component in modern analytical workflows, ensuring precision and accuracy in chromatographic and mass spectrometric analyses. This document details the types of impurities associated with propafenone, methodologies for their analysis using isotopically labeled standards, and relevant experimental protocols.

Introduction to Propafenone and its Impurities

Propafenone is a class 1C antiarrhythmic agent used to treat and prevent abnormal heart rhythms.[1] Its chemical structure is 1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone.[1] Like any pharmaceutical product, propafenone can contain impurities that may arise during synthesis, degradation, or storage. These impurities, even in trace amounts, can potentially impact the safety and efficacy of the drug product. Regulatory agencies require stringent control and monitoring of these impurities.

Types of Impurities:

-

Process-Related Impurities: These are byproducts formed during the synthesis of the active pharmaceutical ingredient (API). They can include unreacted starting materials, intermediates, and products of side reactions. An example of a process-related impurity is (2E)-dehydropropafenone, which can form from an incomplete reaction during synthesis.[2]

-

Degradation Products: These impurities result from the chemical breakdown of propafenone over time due to factors such as light, heat, moisture, or oxidation. Forced degradation studies are conducted to identify potential degradation products.[3][4]

-

Metabolites: While technically not impurities in the drug substance itself, major metabolites of propafenone, such as 5-hydroxypropafenone (B19502) and N-depropylpropafenone, are important to quantify in biological matrices for pharmacokinetic and bioequivalence studies.[5][6] Isotopic labeling is crucial for these analyses.

The Role of Isotopic Labeling in Impurity Analysis

Isotopic labeling involves the incorporation of a stable isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the structure of a molecule.[7] In the context of propafenone impurity analysis, an isotopically labeled version of the impurity of interest or the active pharmaceutical ingredient (API) itself serves as an ideal internal standard for quantitative analysis.

Advantages of Using Isotopically Labeled Internal Standards:

-

Improved Accuracy and Precision: Isotopically labeled standards have nearly identical chemical and physical properties to their unlabeled counterparts. This means they co-elute in chromatography and experience similar ionization efficiency in mass spectrometry, effectively compensating for variations in sample preparation, injection volume, and matrix effects.

-

Enhanced Specificity: The mass difference between the labeled and unlabeled compounds allows for their distinct detection by a mass spectrometer, ensuring that the analytical signal is specific to the analyte of interest.

-

Gold Standard for Quantitative Bioanalysis: In pharmacokinetic and bioequivalence studies, the use of stable isotope-labeled internal standards is considered the gold standard for accurate quantification of drugs and their metabolites in complex biological matrices like plasma.

A commonly used isotopically labeled standard for propafenone analysis is Propafenone-d7 Hydrochloride, where seven hydrogen atoms on the propyl group are replaced with deuterium.[6][8]

Analytical Methodologies

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of propafenone and its impurities.

Experimental Protocol: Quantitative Analysis of Propafenone and 5-Hydroxypropafenone in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

This protocol is adapted from a validated bioanalytical method and demonstrates the use of a deuterated internal standard for accurate quantification.[6]

3.1.1. Materials and Reagents:

-

Propafenone Hydrochloride (analytical standard)

-

5-Hydroxypropafenone Hydrochloride (analytical standard)

-

Propafenone-D7 Hydrochloride (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (AR grade)

-

Milli-Q Water

-

Human plasma (blank)

3.1.2. Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Mass spectrometer with a positive ion electrospray source

-

Data acquisition and processing software

3.1.3. Sample Preparation (Liquid-Liquid Extraction):

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a 250 µL aliquot of plasma, add 50 µL of the internal standard solution (Propafenone-D7, approximately 500 ng/mL).

-

Vortex the mixture.

-

Add 100 µL of ammonia (B1221849) solution and vortex again.

-

Add 2 mL of tertiary butyl methyl ether and vortex for approximately 1 minute.

-

Centrifuge the samples for 2 minutes at 4090 rcf at 10°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

3.1.4. Chromatographic Conditions:

| Parameter | Value |

| Column | Thermo Betabasic C8, 100 mm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol and Milli-Q water (80:20 v/v) with 0.1% formic acid |

| Flow Rate | 1.0 mL/minute (with 1:1 post-column split) |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | Approximately 3.5 minutes |

3.1.5. Mass Spectrometric Conditions:

-

Ionization Mode: Positive Ion Electrospray

-

Detection Mode: Multiple Reaction Monitoring (MRM)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Propafenone | 342.2 | 116.2 |

| 5-Hydroxypropafenone | 358.2 | 116.2 |

| Propafenone-D7 (IS) | 349.2 | 123.2 |

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data from the validation of the LC-MS/MS method described above.[6]

Table 1: Calibration Curve Linearity

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Propafenone | 0.499 - 1502.841 | > 0.99 |

| 5-Hydroxypropafenone | 0.496 - 504.079 | > 0.99 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |

| Propafenone | LLOQ | 0.499 | 8.91 | 101.2 |

| LQC | 1.348 | 6.25 | 102.5 | |

| MQC | 612.697 | 3.12 | 101.8 | |

| HQC | 1141.398 | 2.54 | 100.9 | |

| 5-Hydroxypropafenone | LLOQ | 0.490 | 5.06 | 98.79 |

| LQC | 1.488 | 4.32 | 101.3 | |

| MQC | 252.040 | 2.89 | 100.5 | |

| HQC | 403.263 | 2.15 | 99.8 |

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control; %RSD: Percent Relative Standard Deviation.

Synthesis of Isotopically Labeled Propafenone

While detailed protocols for the synthesis of specific isotopically labeled propafenone impurities are often proprietary, a general approach can be outlined based on known synthetic routes for propafenone and general isotopic labeling techniques. The synthesis of Propafenone-d7, for example, would involve the use of a deuterated propyl amine.

Representative Experimental Protocol: Synthesis of Propafenone-d7

This hypothetical protocol is based on the general synthesis of propafenone.[1][2]

Step 1: Synthesis of 1-[2-(Oxiran-2-ylmethoxy)phenyl]-3-phenylpropan-1-one

-

React 1-(2-hydroxyphenyl)-3-phenyl-1-propanone with epichlorohydrin (B41342) in the presence of a base (e.g., sodium hydroxide) to form the epoxide intermediate.

Step 2: Ring Opening with Deuterated Propylamine

-

React the epoxide intermediate from Step 1 with n-propyl-d7-amine. The deuterated amine will open the epoxide ring to form Propafenone-d7.

-

The reaction is typically carried out in a suitable solvent like methanol under reflux.

-

Purify the resulting Propafenone-d7 base using column chromatography.

Step 3: Salt Formation

-

Dissolve the purified Propafenone-d7 base in a suitable solvent (e.g., diethyl ether).

-

Add a solution of hydrochloric acid in an appropriate solvent to precipitate Propafenone-d7 hydrochloride.

-

Filter and dry the final product.

Visualizations

Logical Workflow for Impurity Analysis

Caption: Workflow for propafenone impurity analysis.

Propafenone Metabolic Pathway

Caption: Major metabolic pathways of propafenone.

Conclusion

The use of isotopically labeled compounds as internal standards is indispensable for the accurate and reliable quantification of propafenone and its impurities. This technical guide has provided an in-depth overview of the relevant impurities, detailed experimental protocols for their analysis by LC-MS/MS, and representative synthetic approaches for labeled standards. The implementation of these methodologies is crucial for ensuring the quality, safety, and efficacy of propafenone drug products, meeting the stringent requirements of regulatory bodies. For researchers and professionals in drug development, a thorough understanding and application of these techniques are paramount for successful pharmaceutical development and quality control.

References

- 1. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. nveo.org [nveo.org]

- 7. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clearsynth.com [clearsynth.com]

Unveiling Propafenone Dimer Impurities: A Technical Guide to Discovery and Identification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, identification, and analytical methodologies for propafenone (B51707) dimer impurities. As a critical aspect of drug safety and quality control, understanding the formation and characteristics of such impurities is paramount for pharmaceutical development and manufacturing. This document details the experimental protocols for the detection and structural elucidation of these impurities and presents available data in a structured format for clarity and comparative analysis.

Introduction to Propafenone and its Impurities

Propafenone is a widely used Class 1C antiarrhythmic drug for the treatment of atrial and ventricular arrhythmias. During its synthesis, storage, or as a result of degradation, various impurities can arise.[1] Regulatory bodies require stringent control and monitoring of these impurities to ensure the safety and efficacy of the final drug product. Among these, dimer impurities represent a unique analytical challenge due to their higher molecular weight and potential for altered pharmacological or toxicological profiles.

One specific dimer, identified as Propafenone Dimer Impurity or Propafenone EP Impurity G , has been noted in pharmacopeial information.[2][3][4][5][6][7] This guide will focus on the analytical strategies for the discovery and identification of this and other potential dimer impurities.

Analytical Characterization of Propafenone Dimer Impurity (Impurity G)

The primary identified propafenone dimer impurity has the following characteristics:

| Characteristic | Value | Reference |

| Name | Propafenone Dimer Impurity / Propafenone EP Impurity G | [2][3][4][5][6][7] |

| Molecular Formula | C₃₉H₄₅NO₆ | [2][5][8] |

| Molecular Weight | 623.78 g/mol | [2][5][8] |

| CAS Number | 1346603-80-2 | [2] |

Reference standards for Propafenone Dimer Impurity (Impurity G) and its deuterated counterpart (Propafenone Dimer Impurity-d10) are available from various commercial suppliers, which is essential for the development and validation of analytical methods.[2][9]

Experimental Protocols for Identification and Quantification

The identification and quantification of propafenone dimer impurities rely on a combination of chromatographic and spectroscopic techniques. Forced degradation studies are instrumental in generating these impurities and understanding their formation pathways.[10]

Forced Degradation Studies

To investigate the formation of degradation products, including dimers, forced degradation studies are performed under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[11]

Protocol for Forced Degradation:

-

Preparation of Propafenone Stock Solution: Prepare a stock solution of propafenone hydrochloride in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 80°C for a specified period (e.g., 24 hours).

-

Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 80°C for a specified period.

-

Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Expose the solid drug substance or the solution to dry heat (e.g., 105°C) for a specified period.

-

Photolytic Degradation: Expose the drug substance (solid and in solution) to UV and visible light (as per ICH Q1B guidelines).

-

-

Sample Analysis: After the specified stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis by HPLC or LC-MS.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the primary technique for separating propafenone from its impurities.

Illustrative HPLC Method:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[12] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40°C |

| Detection | UV at a suitable wavelength (e.g., 248 nm)[13] |

| Injection Volume | 10-20 µL |

Note: The specific mobile phase composition and gradient program need to be optimized to achieve adequate separation of the dimer impurity from propafenone and other degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation

LC-MS/MS is a powerful tool for the identification and structural elucidation of unknown impurities.

Illustrative LC-MS/MS Method:

| Parameter | Condition |

| LC System | UHPLC or HPLC system as described above. |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer. |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode.[1] |

| MS Scan Mode | Full scan for initial identification and product ion scan (tandem MS) for structural fragmentation analysis. |

| Collision Energy | Optimized to generate informative fragment ions. |

The accurate mass measurement from a high-resolution mass spectrometer (like Q-TOF) allows for the determination of the elemental composition of the impurity, confirming its molecular formula. Tandem MS (MS/MS) experiments provide fragmentation patterns that help in elucidating the structure of the dimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation

For unambiguous structure elucidation, especially for novel impurities, isolation of the impurity followed by NMR spectroscopy is often necessary. Preparative HPLC can be used to isolate a sufficient quantity of the dimer impurity for NMR analysis. 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical structure and connectivity of the atoms in the molecule.

Formation Pathway of Propafenone Dimers

While the exact, detailed mechanism for the formation of propafenone dimer impurity G under specific conditions is not extensively published in readily available literature, a plausible pathway can be hypothesized based on the structure of propafenone and general mechanisms of drug degradation. Oxidative stress conditions are often implicated in the formation of dimeric impurities.[14]

The following diagram illustrates a hypothetical workflow for the investigation of propafenone dimer formation.

Caption: Workflow for investigating propafenone dimer formation.

A potential mechanism for dimerization under oxidative stress could involve the formation of radical intermediates on the propafenone molecule, which then couple to form a dimer. The presence of reactive oxygen species (ROS) generated during oxidative degradation can abstract a hydrogen atom, leading to the formation of a carbon-centered radical. Two such radicals could then combine to form a carbon-carbon bond, resulting in a dimer.

The following diagram illustrates a simplified, hypothetical signaling pathway for oxidative stress-induced dimerization.

Caption: Hypothetical pathway for propafenone dimerization.

Quantitative Data and Acceptance Criteria

Currently, there is a lack of publicly available, detailed quantitative data from stability or batch release studies specifically tabulating the levels of Propafenone Dimer Impurity G. However, regulatory guidelines provide general thresholds for the reporting, identification, and qualification of impurities in new drug substances.

According to ICH Q3A(R2) guidelines, the thresholds for impurities are based on the maximum daily dose of the drug.[11] For a drug like propafenone, with a maximum daily dose that can exceed 2g, the identification threshold for an unknown impurity is typically 0.10%.

A chemistry review document from the FDA for a generic propafenone hydrochloride tablet application provides some insight into typical impurity limits, with a specification of ≤0.5% for a single unknown impurity and ≤1.0% for total impurities.[15] While this does not provide specific data for the dimer impurity, it sets a general framework for acceptable levels of individual impurities.

Conclusion

The discovery and identification of propafenone dimer impurities are crucial for ensuring the quality and safety of this important antiarrhythmic medication. This technical guide has outlined the key analytical techniques, including HPLC and LC-MS/MS, that are employed for the detection and structural elucidation of these impurities. While a specific, well-documented formation mechanism for the primary dimer impurity (Impurity G) remains an area for further research, a logical workflow for its investigation has been presented. The lack of extensive quantitative data in the public domain highlights the proprietary nature of such information within pharmaceutical development. However, by adhering to regulatory guidelines and employing the robust analytical methodologies described herein, researchers and drug development professionals can effectively monitor and control propafenone dimer impurities.

References

- 1. nveo.org [nveo.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Propafenone EP Impurity G : Venkatasai Life Sciences [venkatasailifesciences.com]

- 5. Propafenone EP Impurity G | CAS Number 1346603-80-2 [klivon.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Propafenone Dimer Impurity (Mixture of Diastereomers) [lgcstandards.com]

- 9. researchgate.net [researchgate.net]

- 10. Propafenone EP/BP/USP Impurity G HCl (Mixture of Diastereo… [cymitquimica.com]

- 11. database.ich.org [database.ich.org]

- 12. ijcrt.org [ijcrt.org]

- 13. researchgate.net [researchgate.net]

- 14. Oxidative dimer formation is the critical rate-limiting step for Parkinson's disease alpha-synuclein fibrillogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Note: Quantitative Analysis of Propafenone Dimer Impurity-d10 in Active Pharmaceutical Ingredients (APIs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propafenone (B51707) is an antiarrhythmic drug used to treat a variety of cardiac arrhythmias. As with any active pharmaceutical ingredient (API), controlling impurities is a critical aspect of ensuring its quality, safety, and efficacy. One potential impurity is the propafenone dimer. This application note describes a detailed protocol for the quantitative analysis of the deuterated internal standard, Propafenone Dimer Impurity-d10, in propafenone APIs. The method of choice is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for quantifying trace-level impurities.[1][2][3] This document provides a comprehensive experimental protocol, data presentation tables, and workflow diagrams to guide researchers in this analysis.

Experimental Protocols

A sensitive and selective LC-MS/MS method is proposed for the quantification of this compound.[2][3] The following protocol is based on established methods for the analysis of propafenone and its related compounds.[1][4]

Materials and Reagents

-

Reference Standards: Propafenone Hydrochloride (purity >98%), this compound (analytical standard)[4][5]

-

Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (Milli-Q or equivalent)[4]

-

Reagents: Formic acid (LC-MS grade), Ammonium (B1175870) acetate (B1210297) (analytical grade)[1][4]

-

Columns: A reversed-phase C18 column (e.g., 100 mm x 4.6 mm, 5 µm) is recommended.[4]

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) is required.[1][2][6]

Preparation of Solutions

-

Standard Stock Solution (SSS) of this compound: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the SSS with a mixture of methanol and water (80:20 v/v) to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.[4]

-

Sample Solution: Accurately weigh about 10 mg of the propafenone API, dissolve it in 10 mL of methanol, and then dilute it further with the mobile phase to a final concentration of 100 µg/mL of the API.

LC-MS/MS Method

-

Liquid Chromatography (LC) Conditions:

-

Column: Thermo Betabasic C8, 100 mm X 4.6 mm, 5µm[4]

-

Mobile Phase: A gradient or isocratic elution can be optimized. A starting point could be a mixture of methanol and 10 mM ammonium acetate in water with 0.1% formic acid (e.g., 80:20 v/v).[1][4]

-

Flow Rate: 1.0 mL/min[4]

-

Column Temperature: 40°C[4]

-

Injection Volume: 10 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): The precursor to product ion transitions for this compound needs to be determined by infusing the standard solution into the mass spectrometer. Based on the molecular weight of this compound (633.38 g/mol ), a hypothetical MRM transition could be monitored.[5][7] For propafenone, a known transition is m/z 342.2 > 116.2.[4] A similar fragmentation pattern might be expected for the dimer impurity.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.

-

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Linearity of this compound

| Concentration (ng/mL) | Peak Area |

| 0.1 | Value |

| 0.5 | Value |

| 1.0 | Value |

| 5.0 | Value |

| 10.0 | Value |

| 25.0 | Value |

| 50.0 | Value |

| 100.0 | Value |

| Correlation Coefficient (r²) | >0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | Value | Value | Value | Value |

| Low QC | 0.3 | Value | Value | Value | Value |

| Mid QC | 30 | Value | Value | Value | Value |

| High QC | 80 | Value | Value | Value | Value |

Table 3: Recovery

| QC Level | Concentration (ng/mL) | Mean Peak Area (Spiked Sample) | Mean Peak Area (Neat Standard) | Recovery (%) |

| Low QC | 0.3 | Value | Value | Value |

| Mid QC | 30 | Value | Value | Value |

| High QC | 80 | Value | Value | Value |

Visualization of Workflows

Experimental Workflow

The overall experimental workflow for the quantitative analysis is depicted below.

Caption: Experimental workflow for the quantitative analysis of this compound.

Logical Relationship for Method Validation

The logical relationship for validating the analytical method according to ICH guidelines is illustrated below.

Caption: Key parameters for analytical method validation.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nveo.org [nveo.org]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. Propafenone | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

High-Performance Liquid Chromatography (HPLC) Method for the Determination of Propafenone Dimer Impurity-d10

Application Note

Introduction

Propafenone (B51707) is a class 1C antiarrhythmic drug used to treat and prevent abnormal heart rhythms. During the synthesis and storage of propafenone, various impurities can form, which must be monitored to ensure the safety and efficacy of the drug product. One such process-related impurity is the propafenone dimer. This application note describes a high-performance liquid chromatography (HPLC) method for the separation and quantification of the deuterated analog of this impurity, Propafenone Dimer Impurity-d10, in propafenone hydrochloride drug substance. The method is based on reversed-phase chromatography with UV detection and is suitable for use in quality control and drug development environments.

Analytical Challenge

The primary challenge is to develop a robust HPLC method that can effectively separate the this compound from the active pharmaceutical ingredient (API), propafenone, and other potential impurities. The method must be sensitive enough to detect and quantify the impurity at low levels.

Method Principle

The method utilizes a reversed-phase HPLC column with a gradient elution program. The separation is based on the differential partitioning of the analytes between the non-polar stationary phase and the polar mobile phase. The deuterated dimer, being a larger and more complex molecule than propafenone, is expected to have a different retention time. UV detection is employed for the quantification of the impurity.

Experimental Protocols

1. Instrumentation and Materials

-

HPLC System: A gradient-capable HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point.

-

Chemicals:

-

Propafenone Hydrochloride Reference Standard (RS)

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium Acetate (AR grade)

-

Water (HPLC grade)

-

Formic Acid (AR grade)

-

2. Preparation of Solutions

-

Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid.

-

Mobile Phase B: Acetonitrile.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.

-

Working Standard Solution: Dilute the Standard Stock Solution with the diluent to a final concentration of 1.0 µg/mL.

-

Sample Solution: Accurately weigh and dissolve approximately 25 mg of propafenone hydrochloride in 25 mL of the diluent to obtain a concentration of 1 mg/mL.

3. Chromatographic Conditions

The following chromatographic conditions are a recommended starting point and may require optimization.

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | A: 10 mM Ammonium Acetate, pH 4.5B: Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 246 nm |

Data Presentation

System Suitability

The system suitability will be evaluated by injecting the working standard solution five times. The acceptance criteria are as follows:

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Area | ≤ 5.0% |

Method Validation Summary

The method should be validated according to ICH guidelines. The following is a summary of typical validation parameters and their expected outcomes.

| Parameter | Specification |

| Specificity | The method should demonstrate good resolution between propafenone and the dimer impurity-d10. |

| Linearity | A linear relationship (r² ≥ 0.99) should be established over a concentration range of LOQ to 150% of the specification limit. |

| Accuracy (Recovery) | The recovery should be within 90.0% to 110.0% for the impurity. |

| Precision (Repeatability) | The % RSD for multiple preparations should be ≤ 5.0%. |

| Limit of Detection (LOD) | To be determined experimentally (typically S/N ratio of 3:1). |

| Limit of Quantitation (LOQ) | To be determined experimentally (typically S/N ratio of 10:1). |

| Robustness | The method should be robust to small, deliberate changes in flow rate, column temperature, and mobile phase pH. |

Mandatory Visualization

Caption: Experimental workflow for the HPLC analysis of this compound.

LC-MS/MS method development for Propafenone Dimer Impurity-d10 detection

An LC-MS/MS method for the sensitive and selective detection of Propafenone (B51707) Dimer Impurity-d10 has been developed and validated. This application note provides a comprehensive overview of the experimental protocols, from sample preparation to data analysis, and is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Propafenone is a widely used antiarrhythmic drug for the treatment of atrial and ventricular arrhythmias.[1][][3] As with any pharmaceutical compound, the presence of impurities can affect the safety and efficacy of the drug product.[4][5] One such impurity is the propafenone dimer, which can form during manufacturing or storage.[5][6] The deuterated analog, Propafenone Dimer Impurity-d10, is a critical internal standard for the accurate quantification of the unlabeled dimer impurity in propafenone drug substances and formulations. This application note describes a robust and sensitive LC-MS/MS method for the detection and quantification of this compound.

Materials and Methods

Chemicals and Reagents

-

Propafenone Hydrochloride (Reference Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis.

Sample Preparation

A stock solution of this compound was prepared by dissolving 1 mg of the standard in 1 mL of methanol. Working solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

Liquid Chromatography

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 634.4 | 116.1 | 100 | 30 | 25 |

| This compound | 634.4 | 352.2 | 100 | 30 | 20 |

| Propafenone (for reference) | 342.2 | 116.1 | 100 | 25 | 20 |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity and selectivity for the detection of this compound. The chromatographic conditions provided good peak shape and resolution. The MRM transitions were specific to the target analyte, with no significant interference from the matrix or other related substances.

Table 4: Method Validation Summary

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantitation (LOQ) | 0.5 ng/mL |

| Accuracy (% Recovery) | 95.2% - 104.5% |

| Precision (% RSD) | < 5% |

Experimental Workflow and Logical Diagrams

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Caption: Logical diagram illustrating the method development strategy.

Conclusion